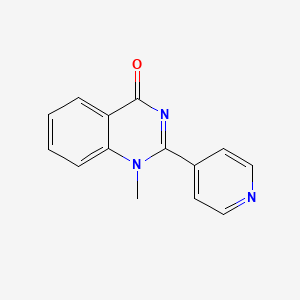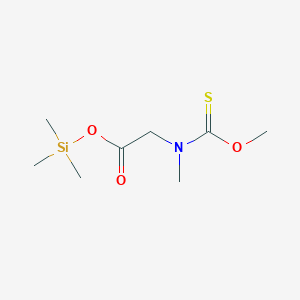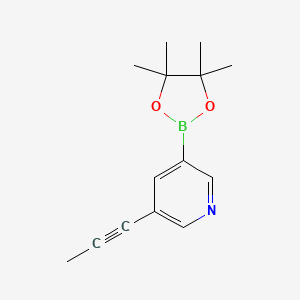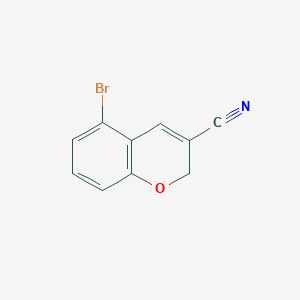
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine is a synthetic organic compound characterized by the presence of a difluoro-nitrophenyl group and a methoxyazetidine ring
Vorbereitungsmethoden
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at specific positions on the phenyl ring.
Azetidine Formation: Cyclization to form the azetidine ring.
Methoxylation: Introduction of the methoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyazetidine ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxyazetidine can be compared with similar compounds such as:
2,6-Difluoro-4-nitrophenol: Shares the difluoro-nitrophenyl group but lacks the azetidine ring.
3-Methoxyazetidine: Contains the azetidine ring but lacks the difluoro-nitrophenyl group.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919356-93-7 |
|---|---|
Molekularformel |
C10H10F2N2O3 |
Molekulargewicht |
244.19 g/mol |
IUPAC-Name |
1-(2,6-difluoro-4-nitrophenyl)-3-methoxyazetidine |
InChI |
InChI=1S/C10H10F2N2O3/c1-17-7-4-13(5-7)10-8(11)2-6(14(15)16)3-9(10)12/h2-3,7H,4-5H2,1H3 |
InChI-Schlüssel |
PNCZCNWJQLYWBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)


![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)







